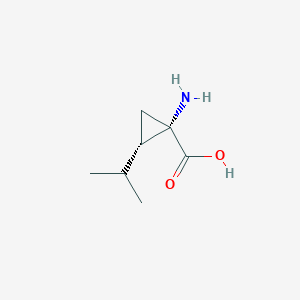
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid is a chiral amino acid derivative with a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid can be achieved through several methods:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid involves its interaction with specific molecular targets and pathways. The cyclopropane ring provides conformational rigidity, which can influence the binding affinity and specificity to target proteins or enzymes. This compound can act as an inhibitor or modulator of enzymatic activity, depending on its structural analogs and derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-aminocyclohexanecarboxylic acid: Another chiral amino acid with a cyclohexane ring.
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with a similar amino and carboxylic acid functional group.
Uniqueness
(1S,2S)-1-Amino-2-isopropylcyclopropanecarboxylicacid is unique due to its cyclopropane ring, which imparts significant conformational rigidity. This structural feature makes it a valuable tool in studying protein-ligand interactions and designing peptidomimetics with enhanced stability and specificity.
Propiedades
Número CAS |
149811-52-9 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1 |
Clave InChI |
GFIRYOYQBKQVOL-FSPLSTOPSA-N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
SMILES isomérico |
CC(C)[C@@H]1C[C@]1(C(=O)O)N |
SMILES canónico |
CC(C)C1CC1(C(=O)O)N |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















